Tetradecafluoroisononanoic acid

Description

Properties

CAS No. |

15899-31-7 |

|---|---|

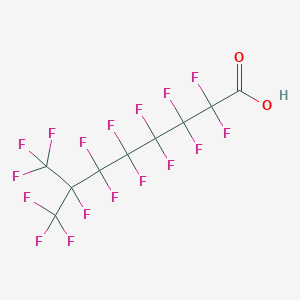

Molecular Formula |

C9HF17O2 |

Molecular Weight |

464.08 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)octanoic acid |

InChI |

InChI=1S/C9HF17O2/c10-2(11,1(27)28)4(13,14)6(17,18)7(19,20)5(15,16)3(12,8(21,22)23)9(24,25)26/h(H,27,28) |

InChI Key |

WIXVASFEKZIRFM-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Other CAS No. |

15899-31-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetradecafluoro-7-(trifluoromethyl)octanoic acid typically involves the fluorination of octanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where octanoic acid is subjected to fluorine gas in the presence of an electrolyte. This process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired perfluorinated compound .

Industrial Production Methods: In industrial settings, the production of tetradecafluoro-7-(trifluoromethyl)octanoic acid often involves large-scale ECF processes. These processes are conducted under controlled conditions to ensure the complete fluorination of the starting material. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Tetradecafluoroisononanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorinated carboxylates.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products:

Oxidation: Perfluorinated carboxylates.

Reduction: Perfluorinated alcohols.

Substitution: Various perfluorinated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Tetradecafluoroisononanoic acid is used as a surfactant in various chemical reactions due to its ability to lower surface tension. It is also employed in the synthesis of other perfluorinated compounds .

Biology: In biological research, this compound is used to study the effects of perfluorinated substances on living organisms. It serves as a model compound for understanding the bioaccumulation and toxicity of perfluorinated chemicals .

Medicine: While not directly used in medicine, tetradecafluoro-7-(trifluoromethyl)octanoic acid is studied for its potential effects on human health, particularly its role in endocrine disruption and other physiological impacts .

Industry: Industrially, this compound is used in the production of water and oil-repellent coatings, firefighting foams, and as a processing aid in the manufacture of fluoropolymers .

Mechanism of Action

The mechanism of action of tetradecafluoro-7-(trifluoromethyl)octanoic acid involves its interaction with various molecular targets. Due to its high electronegativity and stability, it can disrupt normal cellular processes by interfering with lipid membranes and protein functions. The compound’s perfluorinated nature allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .

Comparison with Similar Compounds

Comparison with Similar PFCAs

Structural and Physicochemical Properties

The degree of fluorination and chain length critically influence PFCA behavior:

Key observations:

- Branched vs. However, branched PFCAs may exhibit similar persistence due to strong C-F bonds .

- Chain Length: Shorter chains (e.g., PFOA, C8) have higher water solubility and mobility in aquatic systems, while longer chains (e.g., PFDA, C10) show higher bioaccumulation in organisms .

Environmental and Toxicological Profiles

Persistence and Bioaccumulation:

- All PFCAs resist hydrolysis, photolysis, and microbial degradation, with half-lives >5 years in water .

- Bioaccumulation: Measured bioconcentration factors (BCFs) for PFNA and PFDA exceed 1,000 in fish, classifying them as "very bioaccumulative" (vB) under EU REACH . This compound’s lower fluorination may reduce BCF compared to PFNA but remains unquantified due to data gaps .

Toxicity:

Regulatory Status

Note: Regulatory gaps exist for branched PFCAs, as most evaluations focus on linear isomers .

Q & A

Q. What analytical methods are recommended for detecting and quantifying TFINA in environmental matrices?

TFINA’s perfluorinated structure requires advanced separation and detection techniques. High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity for low-concentration PFAS compounds. Isotope dilution is recommended to correct matrix effects. NIST Standard Reference Databases provide validated protocols for PFAS analysis, including TFINA . For environmental samples (e.g., water, soil), solid-phase extraction (SPE) with weak anion-exchange cartridges improves recovery rates. Method validation should include blanks and spike-recovery tests to mitigate cross-contamination risks .

Q. How does TFINA’s chemical stability influence experimental design in toxicity studies?

TFINA’s strong carbon-fluorine bonds confer extreme environmental persistence. In vivo studies must account for bioaccumulation potential by using extended exposure periods (e.g., 28-day rodent assays) and monitoring metabolites. Dose selection should reflect environmental relevance (ng/L to µg/L ranges). Include control groups exposed to vehicle solvents (e.g., dimethyl sulfoxide) to isolate TFINA-specific effects. Stability tests under varying pH and temperature conditions are critical for in vitro assays .

Q. What are the primary challenges in synthesizing high-purity TFINA for research?

Synthesis involves fluorination of precursor carboxylic acids, which requires specialized equipment (e.g., nickel autoclaves) and hazardous reagents like hydrogen fluoride. Contamination with shorter-chain PFAS is common; purification via fractional distillation or preparative LC is essential. Purity verification should include nuclear magnetic resonance (NMR) and high-resolution MS. TCI America’s safety protocols for handling fluorinated compounds are a key reference .

Advanced Research Questions

Q. How can conflicting data on TFINA’s endocrine-disrupting effects be reconciled?

Discrepancies often arise from differences in model organisms (e.g., zebrafish vs. mammalian models) or exposure windows. A meta-analysis approach is advised, weighting studies by methodological rigor (e.g., sample size, controls for PFAS background levels). In silico molecular docking simulations can identify TFINA’s affinity for hormone receptors, complementing empirical data. Cross-validation with structurally similar PFAS (e.g., PFOA, PFNA) helps isolate mechanism-specific effects .

Q. What computational models predict TFINA’s environmental fate and transport?

Physiologically based pharmacokinetic (PBPK) models parameterize tissue-specific partitioning coefficients and renal clearance rates. Environmental fate models (e.g., USEtox®) integrate TFINA’s octanol-water distribution coefficient (log D) and biodegradation half-life (>100 years in aerobic conditions). Sensitivity analyses should prioritize input variables like soil organic carbon content and aqueous solubility (0.1–1 mg/L range) .

Q. What experimental strategies address TFINA’s interaction with mixed PFAS contaminants?

Co-exposure studies require factorial designs to assess additive/synergistic effects. For example, TFINA and PFOS mixtures may exhibit non-linear toxicity in hepatic assays. Gas chromatography coupled with electron capture detection (GC-ECD) quantifies individual PFAS in mixtures. Multivariate statistics (e.g., principal component analysis) disentangle compound-specific contributions .

Methodological Considerations

- Data Contradiction Analysis : Use systematic review frameworks (PRISMA) to evaluate study heterogeneity. Adjust for confounding factors like co-exposure to other PFAS or varying detection limits .

- Safety Protocols : Follow TCI America’s guidelines for PPE (neoprene gloves, face shields) and emergency response (e.g., calcium gluconate for HF exposure) .

- Regulatory Alignment : Design studies to meet EPA Draft PFAS Methods (1633, 1621) and OECD Test Guidelines (e.g., TG 455 for bioaccumulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.